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molecular formula C9H11NO3 B8796559 N-(2-hydroxy-5-methoxyphenyl)acetamide

N-(2-hydroxy-5-methoxyphenyl)acetamide

Cat. No. B8796559
M. Wt: 181.19 g/mol
InChI Key: MUPYDVUZRWNTEF-UHFFFAOYSA-N
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Patent
US06620809B2

Procedure details

The compound obtained in Step A (1 g; 7.19 mmol) is dissolved in 16 ml of water with the aid of concentrated hydrochloric acid (0.58 ml). Acetic anhydride (1.2 eq.; 8.62 mmol; 813 μl) is added to the red solution obtained. The mixture is homogenised and poured into 5 ml of a sodium acetate solution (1.7 eq.; 12.22 mmol; 1.075 g). After stirring the mixture for 15 minutes, the precipitate is filtered off using a Büchner funnel and then rinsed with water. The solid is subsequently dissolved in ethyl acetate and then dried over MgSO4. After filtration, the solvent is removed under reduced pressure to yield the title product in the form of a red solid.
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
solvent
Reaction Step One
Quantity
813 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1(O)[CH:7]=[CH:6]C(OC)=C[CH2:3]1.[C:11]([O:14][C:15](=O)[CH3:16])(=O)C.[C:18]([O-])(=[O:20])[CH3:19].[Na+].[OH2:23]>Cl>[OH:23][C:7]1[CH:6]=[CH:16][C:15]([O:14][CH3:11])=[CH:3][C:2]=1[NH:1][C:18](=[O:20])[CH3:19] |f:2.3|

Inputs

Step One
Name
compound
Quantity
1 g
Type
reactant
Smiles
NC1(CC=C(C=C1)OC)O
Name
Quantity
16 mL
Type
reactant
Smiles
O
Name
Quantity
0.58 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
813 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is homogenised
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
After stirring the mixture for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is subsequently dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)OC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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